Butanamide,2-amino-N-(2-methoxyethyl)-3,3-dimethyl-,(2S)-

Description

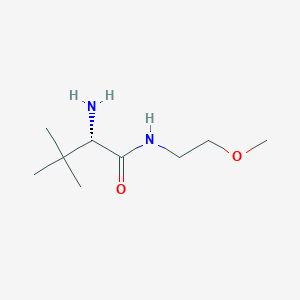

The compound Butanamide,2-amino-N-(2-methoxyethyl)-3,3-dimethyl-,(2S)- (hereafter referred to as the target compound) is a chiral amide derivative characterized by:

- A (2S)-configured amino group at the second carbon.

- A methoxyethyl substituent on the amide nitrogen.

- Two methyl groups at the third carbon, creating a sterically hindered, branched structure.

This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity (due to the methoxyethyl group) and stereospecific interactions in biological systems.

Properties

IUPAC Name |

(2S)-2-amino-N-(2-methoxyethyl)-3,3-dimethylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)7(10)8(12)11-5-6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWDSXIKKPBKJB-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NCCOC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties and use in drug development. Industry: It can be utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The amino group and methoxyethyl group play crucial roles in its interactions with biological molecules, leading to various biological activities.

Comparison with Similar Compounds

Key Observations :

- Methoxyethyl vs. Hydroxypropyl (L-Panthenol): The methoxyethyl group in the target compound enhances lipophilicity compared to L-Panthenol’s hydrophilic hydroxypropyl substituent. This difference may influence membrane permeability and metabolic stability .

- Branched vs.

- Pharmacological Complexity : Semagacestat’s benzazepinyl moiety enables cross-blood-brain barrier activity, a feature absent in the target compound but relevant for neurological drug design .

2.2. Stereochemical Considerations

The (2S) configuration is critical for biological activity in many chiral amides. For example:

- Gemcitabine Prodrugs (): Stereospecific amide linkages (e.g., Gem-Met and Gem-Ile) improve pharmacokinetics by targeting specific transporters .

- Semagacestat : The (2S,3S) configuration optimizes binding to γ-secretase, highlighting the importance of chirality in drug efficacy .

2.4. Physicochemical and Pharmacokinetic Properties

Insights :

- The target compound’s methoxyethyl group balances lipophilicity and solubility, making it suitable for oral bioavailability.

- L-Panthenol’s hydroxyl groups render it highly soluble but limit blood-brain barrier penetration .

Biological Activity

Butanamide, 2-amino-N-(2-methoxyethyl)-3,3-dimethyl-, commonly referred to as L-tert-leucinamide, is a compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₆H₁₄N₂O

- Molecular Weight : 130.19 g/mol

- CAS Number : 62965-57-5

- LogP : 1.24570

These properties indicate moderate lipophilicity, which may influence its absorption and distribution in biological systems.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of compounds related to butanamide derivatives. For instance, research on benzoxazole derivatives containing a butanamide moiety demonstrated significant inhibition of inflammatory cytokines such as IL-1β and IL-6 in vitro and in vivo. These compounds effectively reduced mRNA expression levels of these cytokines without causing hepatotoxicity, suggesting a promising avenue for treating inflammatory diseases like rheumatoid arthritis .

The anti-inflammatory activity appears to be mediated through the inhibition of specific signaling pathways involved in inflammation. For example, the compounds were shown to inhibit the secretion of pro-inflammatory cytokines from activated immune cells, indicating their potential utility in modulating immune responses .

Study 1: Inhibition of Cytokine Expression

A study synthesized several benzoxazole derivatives with a butanamide structure and evaluated their biological activities. Among these compounds, some exhibited potent inhibition of IL-1β and IL-6 mRNA expression in LPS-induced inflammation models. The results indicated that these derivatives could serve as effective anti-inflammatory agents .

Study 2: Structural Analysis and Activity Correlation

Another investigation focused on the synthesis of various butanamide derivatives and their crystal structures. The study revealed that inter-molecular hydrogen bonding plays a crucial role in stabilizing the structure, which may correlate with its biological activity. The research concluded that structural modifications could enhance the anti-inflammatory effects of these compounds .

Data Table: Summary of Biological Activities

| Compound | Activity Type | Key Findings |

|---|---|---|

| Benzoxazole Derivative 5d | Anti-inflammatory | Inhibited IL-1β and IL-6 mRNA expression |

| Benzoxazole Derivative 5f | In vivo anti-inflammatory | Reduced TNF-α levels without hepatotoxicity |

| Butanamide Derivative | Cytokine inhibition | Showed potential for RA treatment |

Q & A

Q. What controls ensure reproducibility in scaled-up synthesis of this compound?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., ReactIR for reaction progress). Design of experiments (DoE) optimizes parameters like catalyst loading and residence time. Case studies from industrial-scale amide synthesis highlight the importance of rigorous impurity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.